molecular formula C9H11NO2 B15375900 1-Methyl-4-(1-nitroethyl)benzene CAS No. 5437-59-2

1-Methyl-4-(1-nitroethyl)benzene

Cat. No.: B15375900
CAS No.: 5437-59-2
M. Wt: 165.19 g/mol
InChI Key: UZBOCLNTFBKQNO-UHFFFAOYSA-N
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Description

1-Methyl-4-(1-nitroethyl)benzene (C₉H₁₁NO₂) is a nitroaromatic compound featuring a benzene ring substituted with a methyl group at the 1-position and a nitroethyl group (-CH₂CH₂NO₂) at the 4-position. The methyl group at the 1-position may sterically hinder certain reactions, differentiating it from simpler nitrobenzene derivatives.

Properties

CAS No.

5437-59-2

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

1-methyl-4-(1-nitroethyl)benzene

InChI

InChI=1S/C9H11NO2/c1-7-3-5-9(6-4-7)8(2)10(11)12/h3-6,8H,1-2H3

InChI Key

UZBOCLNTFBKQNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

1-Methyl-4-(1-nitroethyl)benzene, also known as p-nitrotoluene, is a compound with significant biological activity and various applications in industry. This article explores its biological properties, including toxicity, environmental impact, and potential therapeutic uses, supported by data tables and relevant case studies.

Basic Information

PropertyValue
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Melting Point52-54 °C
Boiling Point238 °C
Density1.392 g/mL at 25 °C
Water Solubility0.35 g/L (20 ºC)

This compound is characterized by a nitro group attached to a methyl-substituted benzene ring, which influences its reactivity and biological interactions.

Toxicity and Environmental Impact

This compound exhibits significant toxicity, classified under various risk codes due to its harmful effects on health and the environment:

  • Acute Toxicity :
    • Oral LD50 (rat): 1960 mg/kg
    • Oral LD50 (mouse): 1231 mg/kg
  • Environmental Hazard :
    • Toxic to aquatic organisms; may cause long-term adverse effects in the aquatic environment.

These properties necessitate careful handling and regulation in industrial applications.

Antimicrobial Activity

A study evaluated the antimicrobial effects of various nitro-substituted aromatic compounds, including this compound. The results indicated that compounds with nitro groups showed enhanced activity against Gram-positive bacteria, suggesting potential as antibacterial agents .

Antimalarial Potential

Research into derivatives of nitro-substituted compounds has suggested that modifications can lead to increased antimalarial activity. For instance, structural analogs of p-nitrotoluene were tested against Plasmodium falciparum, demonstrating promising results in inhibiting parasite growth . Further studies are needed to explore the specific mechanisms of action and optimize these compounds for therapeutic use.

Structure-Activity Relationship (SAR)

The presence of the nitro group significantly influences the compound's reactivity and biological interactions. Studies have shown that the electron-withdrawing nature of the nitro group enhances electrophilic substitution reactions, which can be exploited in drug design .

Safety and Handling

Due to its toxicological profile, appropriate safety measures must be implemented when handling this compound:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and respiratory protection are recommended.
  • Storage Conditions : Store in a cool, well-ventilated area away from oxidizing agents.
  • Disposal Considerations : Follow local regulations for hazardous waste disposal.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-methyl-4-(1-nitroethyl)benzene with structurally or functionally analogous compounds from the evidence, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Properties/Applications References
This compound C₉H₁₁NO₂ -NO₂ (4-position), -CH₃ (1-position) Hypothesized: High polarity, potential insecticidal/pharmaceutical use -
1-(2-Methoxyethyl)-4-nitrobenzene C₉H₁₁NO₃ -NO₂ (4-position), -CH₂CH₂OCH₃ (1-position) Higher polarity due to methoxy group; used in organic synthesis
1-sec-Butyl-4-nitrobenzene C₁₀H₁₃NO₂ -NO₂ (4-position), -CH(CH₂CH₃)₂ (1-position) Lower boiling point (≈200–220°C) due to branched alkyl chain; intermediate in specialty chemicals
1-Methyl-4-(1-methylethyl)benzene C₁₀H₁₄ -CH(CH₃)₂ (4-position), -CH₃ (1-position) Volatile hydrocarbon; detected in honey and fermented meats; contributes to flavor profiles
Benzene, 1-methyl-4-(1-methylethyl) C₁₀H₁₄ -CH(CH₃)₂ (4-position), -CH₃ (1-position) Insecticidal activity against aphids (35% concentration, 65% mortality at 24 hours)
1-Methyl-4-(trifluoromethyl)benzene C₈H₇F₃ -CF₃ (4-position), -CH₃ (1-position) Boiling point: 144–146°C; used as a solvent and NMR internal standard

Key Differences and Implications

Substituent Effects on Reactivity

  • The nitro group in this compound is strongly electron-withdrawing, making the ring less reactive toward electrophilic substitution compared to electron-donating groups like -OCH₃ in 1-(2-methoxyethyl)-4-nitrobenzene .
  • Branched alkyl chains (e.g., -CH(CH₃)₂ in 1-methyl-4-(1-methylethyl)benzene) reduce boiling points compared to linear nitroethyl groups due to weaker intermolecular forces .

Biological Activity Benzene derivatives with bulky substituents, such as 1-methyl-4-(1-methylethyl)benzene, exhibit insecticidal properties (e.g., 65% aphid mortality at 35% concentration) . The nitroethyl group in the target compound may enhance toxicity through nitro-reduction pathways.

Analytical Detection

  • Volatile analogs like 1-methyl-4-(1-methylethyl)benzene are identified via GC-MS in honey, fermented meats, and cooked rice, highlighting their ubiquity in natural products . The nitro group in this compound would likely require specialized detection methods (e.g., HPLC with UV detection).

Synthetic Utility

  • 1-Methyl-4-(trifluoromethyl)benzene is used as an NMR internal standard due to its distinct ¹⁹F signal (-60.90 ppm) . The nitroethyl group in the target compound could serve as a precursor for amines or hydroxylamines via reduction.

Table 2: Physicochemical Properties

Property This compound 1-Methyl-4-(trifluoromethyl)benzene 1-sec-Butyl-4-nitrobenzene
Molecular Weight (g/mol) 181.19 (hypothesized) 160.14 179.22
Boiling Point (°C) ~250–270 (estimated) 144–146 200–220
Polarity High (due to -NO₂) Moderate (due to -CF₃) Moderate (due to -NO₂)
Key Applications Pharmaceuticals, agrochemicals Solvent, NMR standard Specialty chemicals

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